molecular formula C10H10N2O2S B1434386 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid CAS No. 1707399-64-1

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid

Cat. No. B1434386
M. Wt: 222.27 g/mol
InChI Key: GKCNHQMQQVSKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid” is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 .


Molecular Structure Analysis

The molecular structure of “3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid” consists of a benzoic acid group attached to a dihydrothiazol-2-yl group via an amino link .


Chemical Reactions Analysis

Specific chemical reactions involving “3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid” are not available in the retrieved data. Thiazole compounds, in general, are known to participate in a variety of chemical reactions, often serving as precursors to various pharmaceuticals .


Physical And Chemical Properties Analysis

The boiling point of “3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid” is predicted to be 424.5±47.0 °C. The compound has a predicted density of 1.43±0.1 g/cm3. The predicted pKa, a measure of the acid dissociation constant, is 3.94±0.10 .

Scientific Research Applications

Synthetic Procedures and Biological Interest

Compounds like 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid are of significant interest in medicinal chemistry due to their diverse biological activities. Synthetic chemists focus on developing new procedures to access compounds with guanidine moieties, as they could modify the biological activity of heterocycles. Such synthetic approaches aim at creating potential therapeutic agents with varied functionalities, highlighting the compound's relevance in drug development and pharmacophore investigation (Rosales-Hernández et al., 2022).

Agricultural and Medical Product Production

Amino-1,2,4-triazoles, similar in structure and functionality to 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, are used extensively in the fine organic synthesis industry. They serve as raw materials for producing a range of agricultural and medical products, showcasing the compound's utility in developing pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives (Nazarov et al., 2021).

Degradation Studies for Environmental and Medical Insight

Degradation studies, such as those conducted on nitisinone, provide insights into the stability and potential environmental impacts of related compounds. Understanding the degradation pathways and stability of these compounds under various conditions can inform their safe use in medical applications and environmental management (Barchańska et al., 2019).

Plant Metabolism and Growth Regulation

Research into benzoic acid derivatives, including amino derivatives, has explored their effects on plant metabolism. Such studies contribute to our understanding of how these compounds influence respiration, growth, and overall plant health, indicating their potential use in agriculture to enhance crop yield and resilience (Nagutb, 1964).

Antimicrobial and Antioxidant Properties

The study of benzoxazinoids, including benzoxazinones and benzoxazolinones, reveals the antimicrobial and antioxidant properties of these compounds. Their effectiveness against microbiological threats and in allelopathy suggests potential applications in developing new antimicrobial agents and agricultural practices to protect crops from pests and diseases (de Bruijn et al., 2018).

properties

IUPAC Name

3-(4,5-dihydro-1,3-thiazol-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-9(14)7-2-1-3-8(6-7)12-10-11-4-5-15-10/h1-3,6H,4-5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCNHQMQQVSKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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